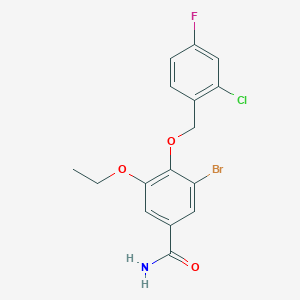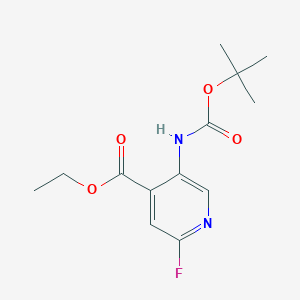![molecular formula C8H10N4 B13014033 N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine](/img/structure/B13014033.png)
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine is a compound that belongs to the class of pyrrolo[2,1-f][1,2,4]triazine derivatives. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications . The unique structure of pyrrolo[2,1-f][1,2,4]triazine, which includes a bicyclic heterocycle with a bridgehead nitrogen, contributes to its versatility and effectiveness in various biological systems .
Vorbereitungsmethoden
The synthesis of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine can be achieved through several synthetic routes. One common method involves the synthesis from pyrrole derivatives. This method typically includes the formation of a bromohydrazone intermediate, followed by the formation of a triazinium dicyanomethylide, and subsequent multistep synthesis . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound . Industrial production methods often involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding N-oxides, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a kinase inhibitor, making it a valuable compound in cancer research and treatment . Additionally, it has been studied for its antiviral properties, particularly in the context of RNA viruses . The compound’s versatility and effectiveness in various biological systems make it a valuable tool in scientific research.
Wirkmechanismus
The mechanism of action of N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. As a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity . This inhibition disrupts signaling pathways that are essential for cell proliferation and survival, making it effective in cancer treatment . Additionally, its antiviral activity is attributed to its ability to inhibit RNA-dependent RNA polymerase, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)methanamine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as remdesivir, which is known for its antiviral properties . Other related compounds include kinase inhibitors like avapritinib and BMS-690514, which share similar structural motifs but differ in their specific targets and applications . The uniqueness of this compound lies in its combination of antiviral and anticancer activities, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C8H10N4 |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
N-methyl-1-pyrrolo[2,1-f][1,2,4]triazin-7-ylmethanamine |
InChI |
InChI=1S/C8H10N4/c1-9-4-7-2-3-8-5-10-6-11-12(7)8/h2-3,5-6,9H,4H2,1H3 |
InChI-Schlüssel |
NHDAHKNLJYLKKB-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=C2N1N=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluorofuro[2,3-b]pyridin-3(2H)-one](/img/structure/B13013956.png)

![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)

![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)






![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
